3-Methylpentanenitrile 3-Methylpentanenitrile
Brand Name: Vulcanchem
CAS No.: 21101-88-2
VCID: VC3849706
InChI: InChI=1S/C6H11N/c1-3-6(2)4-5-7/h6H,3-4H2,1-2H3
SMILES: CCC(C)CC#N
Molecular Formula: C6H11N
Molecular Weight: 97.16 g/mol

3-Methylpentanenitrile

CAS No.: 21101-88-2

Cat. No.: VC3849706

Molecular Formula: C6H11N

Molecular Weight: 97.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methylpentanenitrile - 21101-88-2

Specification

CAS No. 21101-88-2
Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
IUPAC Name 3-methylpentanenitrile
Standard InChI InChI=1S/C6H11N/c1-3-6(2)4-5-7/h6H,3-4H2,1-2H3
Standard InChI Key MMRQLDRBAXLMRH-UHFFFAOYSA-N
SMILES CCC(C)CC#N
Canonical SMILES CCC(C)CC#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Methylpentanenitrile (CAS 21101-88-2) belongs to the nitrile family, featuring a cyano group (-C≡N) attached to a branched pentane chain. Its IUPAC name, 3-methylpentanenitrile, reflects the methyl substituent on the third carbon of the pentanenitrile backbone . The structural formula (SMILES: CCC(C)CC#N) and InChIKey (MMRQLDRBAXLMRH-UHFFFAOYSA-N) confirm its connectivity .

Table 1: Structural Properties

PropertyValueSource
Molecular formulaC₆H₁₁N
Molecular weight97.16 g/mol
SMILESCCC(C)CC#N
InChIKeyMMRQLDRBAXLMRH-UHFFFAOYSA-N

Physicochemical Properties

Spectral Characteristics

  • GC-MS Retention Index: 1241 on HP-Innowax columns, aiding identification in complex mixtures .

  • Mass Spectra: Dominant fragments at m/z 97 (molecular ion) and 55 (loss of -C≡N) .

Natural Occurrence and Industrial Relevance

Role in Flavor Chemistry

3-Methylpentanenitrile is a volatile organic compound (VOC) in dandelion honey, contributing to its aroma profile . Headspace analysis via solid-phase microextraction (SPME) coupled with GC-MS detected it at concentrations up to 12% of total volatiles, highlighting its significance as a flavor marker .

Synthetic Applications

While direct synthetic routes are underdocumented, its structural analogs (e.g., 3-benzyl-3-methylpentanenitrile) are intermediates in organic synthesis, particularly in Strecker amino acid preparations . Industrial use remains niche, with suppliers like Vulcanchem offering it for research.

Analytical Methodologies

Gas Chromatography Techniques

  • GC-FID/GC-MS: Standard methods for quantification in botanical extracts .

  • SPME Optimization: Fiber coatings (e.g., polydimethylsiloxane) enhance extraction efficiency for trace volatiles .

Table 2: Analytical Conditions for GC-MS Detection

ParameterValueSource
ColumnHP-Innowax (50 m × 0.20 mm)
Temperature ramp45°C → 190°C at 4°C/min
Carrier gasHelium (1.0 mL/min)

Chiral Resolution

Enantiomeric separation requires chiral stationary phases (e.g., cyclodextrin derivatives), though published protocols are scarce .

Toxicological Profile

Subchronic Inhalation Study

A 4-week OECD 412-compliant study in Sprague-Dawley rats exposed to 0–4,540 ppm revealed:

  • NOAEL: >4,540 ppm (highest dose tested) for both sexes .

  • Findings: No mortality, clinical signs, or histopathological abnormalities .

  • Organ Weight Changes: Dose-dependent liver weight increase in males, deemed non-adverse .

Future Research Directions

  • Synthetic Routes: Elucidate efficient enantioselective syntheses for pharmaceutical applications.

  • Ecotoxicology: Assess environmental persistence and bioaccumulation potential.

  • Flavor Impact: Correlate concentration thresholds with sensory perception in food matrices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator